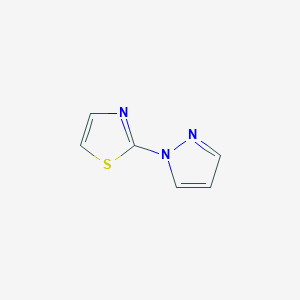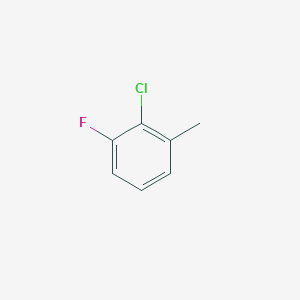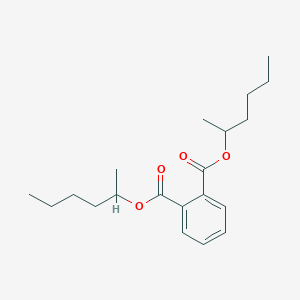
4-Chlorophenyl isocyanate
Übersicht
Beschreibung
4-Chlorophenyl isocyanate is used in the preparation of isothiocyanates . It is a colorless to yellow liquid or crystals . It is used as an intermediate in pesticide and pharmaceutical manufacture .
Synthesis Analysis
In an ice bath, triphosgene and ethyl acetate are added to a three-necked flask. The temperature is maintained at 0 to 5 °C. 4-chloroaniline is then slowly added to the reaction system through a dropping funnel .Molecular Structure Analysis
The molecular formula of 4-Chlorophenyl isocyanate is C7H4ClNO . The SMILES string representation is Clc1ccc(cc1)N=C=O .Chemical Reactions Analysis
Aryl isocyanates, such as 4-Chlorophenyl isocyanate, undergo [2+2] cycloaddition reactions with dihydrofuran to give bicyclic β-lactams in high yield . Isocyanates and thioisocyanates are incompatible with many classes of compounds, reacting exothermically to release toxic gases .Physical And Chemical Properties Analysis
4-Chlorophenyl isocyanate is a solid substance . It has a refractive index of 1.5618 (lit.) . Its boiling point is 203-204°C (lit.) , and its melting point is 26-29°C (lit.) . The density of 4-Chlorophenyl isocyanate is 1.2 g/mL at 25°C (lit.) .Wissenschaftliche Forschungsanwendungen
Preparation of Isothiocyanates
4-Chlorophenyl isocyanate is used in the preparation of isothiocyanates . Isothiocyanates are compounds containing an isothiocyanate functional group (-N=C=S), and they have various applications in medicinal chemistry due to their biological activities.
Synthesis of Bicyclic β-Lactams
Aryl isocyanates, including 4-Chlorophenyl isocyanate, undergo [2+2] cycloaddition reactions with dihydrofuran to give bicyclic β-lactams in high yield . β-Lactams are a class of compounds containing a four-membered lactam ring, and they are important because they include many antibiotics, including penicillin and cephalosporin.
Synthesis of Thiosemicarbazides
4-Chlorophenyl isocyanate has been used in the synthesis of thiosemicarbazides . Thiosemicarbazides are a class of organic compounds that are used as building blocks in organic synthesis and have applications in medicinal chemistry.
Synthesis of N-Alkylated 2-Arylaminobenzimidazoles
4-Chlorophenyl isocyanate is used as a building block for the synthesis of N-alkylated 2-arylaminobenzimidazoles . These compounds have been studied for their potential biological activities.
Safety and Hazards
Wirkmechanismus
Target of Action
4-Chlorophenyl isocyanate is a chemical compound that primarily targets amines . It reacts with amines to form urea derivatives . The compound’s primary role is as a reagent in the synthesis of various organic compounds .
Mode of Action
The compound interacts with its targets (amines) through a process known as nucleophilic addition . In this reaction, the nitrogen atom in the amine acts as a nucleophile and attacks the electrophilic carbon in the isocyanate group of 4-Chlorophenyl isocyanate . This results in the formation of a carbamic acid intermediate, which then rearranges to form a urea derivative .
Biochemical Pathways
The biochemical pathways affected by 4-Chlorophenyl isocyanate are largely dependent on the specific amines it interacts with . As a reagent, it can be used to modify amines in various biochemical pathways, potentially altering their downstream effects .
Pharmacokinetics
It’s known that the compound is sensitive to moisture and can hydrolyze in water . This suggests that its bioavailability could be influenced by factors such as humidity and the presence of water .
Result of Action
The molecular and cellular effects of 4-Chlorophenyl isocyanate’s action are primarily related to its ability to modify amines . By reacting with amines to form urea derivatives, it can alter the properties and functions of these molecules . The specific effects would depend on the particular amines involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chlorophenyl isocyanate. For instance, the compound is sensitive to moisture and can decompose in water . Therefore, humidity and the presence of water can affect its stability and reactivity . Additionally, it’s worth noting that the compound is classified as a hazardous material, with potential risks to the respiratory system .
Eigenschaften
IUPAC Name |
1-chloro-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAKRBAJFHTIEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Record name | P-CHLOROPHENYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040732 | |
| Record name | 4-Chlorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-chlorophenyl isocyanate appears as colorless to yellow liquid or crystals. Used as an intermediate in pesticide and pharmaceutical manufacture., Colorless to yellow liquid or white solid; [Hawley] White crystalline solid; mp = 29-31 deg C; [MSDSonline] | |
| Record name | P-CHLOROPHENYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Chlorophenyl isocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5688 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
204 °C, BP: 116 °C at 45 mm Hg | |
| Record name | 4-Chlorophenyl Isocyanate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1331 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
110 °C, 230 °F | |
| Record name | 4-Chlorophenyl isocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5688 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Chlorophenyl Isocyanate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1331 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in organic solvents | |
| Record name | 4-Chlorophenyl Isocyanate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1331 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Density: 1.25 g/cu cm at 40 °C | |
| Record name | 4-Chlorophenyl Isocyanate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1331 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
95.4 [mmHg], VP: 95.4 mm Hg at 20 °C, 19.4 mm Hg at 25 °C (extrapolated) | |
| Record name | 4-Chlorophenyl isocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5688 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Chlorophenyl Isocyanate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1331 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
4-Chlorophenyl isocyanate | |
Color/Form |
Colorless to slightly yellow liquid or crystals, White solid or crystals | |
CAS RN |
104-12-1 | |
| Record name | P-CHLOROPHENYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Chlorophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorophenyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-4-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chlorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-CHLOROPHENYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46XL60WI8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Chlorophenyl Isocyanate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1331 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
31.3 °C | |
| Record name | 4-Chlorophenyl Isocyanate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1331 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some greener alternatives to using phosgene in the synthesis of 4-chlorophenyl isocyanate?
A1: Research highlights dimethyl carbonate (DMC) as a promising "Green Chemical" substitute for phosgene in synthesizing 4-chlorophenyl isocyanate. []
Q2: What is a notable characteristic of the copolymerization of methoxyallene with 4-chlorophenyl isocyanate?
A2: This copolymerization, proceeding through a zwitterionic mechanism, yields a polyamide with highly reactive exo-methylene groups attached to its backbone. This process is also marked by the formation of β-lactam derivatives. []
Q3: What is the optimal temperature range for the synthesis of 4-chlorophenyl isocyanate using triphosgene and p-chloroaniline?
A3: The optimal temperature range for this reaction, using 1,2-dichloroethane as the solvent, is between 75°C and 82°C. []
Q4: What are the major thermal degradation products of diflubenzuron, an insecticide containing a 4-chlorophenyl isocyanate moiety?
A4: Gas chromatography-mass spectrometry analysis reveals that diflubenzuron decomposes into 4-chlorophenyl isocyanate, 4-chloroaniline, and 2,6-difluorobenzamide when subjected to heat. Interestingly, no difluorobenzoic acid is formed, indicating a different bond cleavage mechanism compared to base-catalyzed hydrolysis or microbial degradation. []
Q5: How can 4-chlorophenyl isocyanate be utilized in the synthesis of heterocyclic compounds?
A5: 4-Chlorophenyl isocyanate serves as a key building block in synthesizing various heterocyclic compounds. For instance, it reacts with iminophosphorane 3 to yield carbodiimide 4, which can be further cyclized to form thienopyridopyrimidine derivatives (compounds 5) with potential fungicidal activity. [, ] Additionally, it's used in synthesizing imidazolidinethiones [], quinazolone derivatives with potential antibacterial properties [], and thieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones. []
Q6: How does 4-chlorophenyl isocyanate contribute to the development of thermal latent initiators for polymerization?
A6: N-aryl-N′-pyridyl ureas, synthesized by reacting 4-aminopyridine with 4-chlorophenyl isocyanate (among other isocyanates), act as thermal latent initiators for the ring-opening polymerization of diglycidyl ether of bisphenol A (DGEBA). The electron density of the aromatic ring in these ureas, influenced by the substituent, directly impacts the initiation temperature of the polymerization. []
Q7: Can 4-chlorophenyl isocyanate be used to create polymeric protecting groups?
A7: Yes, researchers have successfully synthesized 1-[2-(4-chloroanilinocarbonyloxy)-2-methylpropyl]-3-methacryloylurea (4) by reacting 1-(2-hydroxy-2-methylpropyl)-3-methacryloylurea (3) with 4-chlorophenyl isocyanate. This compound acts as a modified tert-butoxycarbonyl (BOC)-type amino-protecting group and can undergo homo- and copolymerization with methyl methacrylate. []
Q8: What is the role of 4-chlorophenyl isocyanate in the synthesis of isothiocyanates from primary nitroalkanes?
A8: 4-Chlorophenyl isocyanate, in conjunction with thiourea and a catalytic amount of triethylamine, facilitates the conversion of primary nitroalkanes to isothiocyanates in moderate yields. []
Q9: How does water affect the stability of 4-chlorophenyl isocyanate?
A9: 4-Chlorophenyl isocyanate undergoes hydrolysis in diethyl ether solutions, with the rate dependent on the water concentration. The hydrolysis, proceeding through a two-stage process, ultimately yields 4-chloroaniline as the final organic product. []
Q10: What happens to Monuron, a herbicide containing a 4-chlorophenyl isocyanate moiety, when exposed to sunlight in the presence of titanium dioxide?
A10: Photocatalytic degradation of Monuron in aqueous titanium dioxide dispersions under simulated solar irradiation leads to its mineralization. This process breaks down Monuron into carbon dioxide, chloride ions, and nitrate ions, with 4-chlorophenyl isocyanate identified as a key intermediate. []
Q11: How does 4-chlorophenyl isocyanate interact with DNA?
A11: 4-Chlorophenyl isocyanate can form adducts with DNA bases, including 2'-deoxyadenosine, 2'-deoxyguanosine, and 2'-deoxycytidine. This interaction has led to the development of analytical techniques, such as LC-MS/MS, for detecting these adducts and studying the potential biological impact of isocyanate exposure. []
Q12: Can 4-chlorophenyl isocyanate derivatives be used as potential dosimeters for isocyanate exposure?
A12: Research suggests that adducts formed between 4-chlorophenyl isocyanate and amino acids, peptides, or proteins could serve as potential dosimeters for monitoring isocyanate exposure. For example, the adduct formed with L-valyl-glycyl-glycine can be hydrolyzed to release a hydantoin, which can be readily analyzed by GC/MS. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B47088.png)




![6-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B47099.png)





